molecular formula C8H17NO B1384820 1-[1-(Methoxymethyl)cyclopentyl]methanamine CAS No. 1134331-36-4

1-[1-(Methoxymethyl)cyclopentyl]methanamine

Cat. No.: B1384820
CAS No.: 1134331-36-4
M. Wt: 143.23 g/mol
InChI Key: KUCCWLVYHNDZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Methoxymethyl)cyclopentyl]methanamine is a chemical compound with the molecular formula C8H17NO. It is a secondary amine featuring a cyclopentyl ring substituted with a methoxymethyl group and an amine group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclopentanone as the starting material.

  • Methoxymethylation: The cyclopentanone undergoes methoxymethylation using formaldehyde and a methanol solution in the presence of an acid catalyst to form 1-(methoxymethyl)cyclopentanol.

  • Reduction: The resulting alcohol is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to produce this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Types of Reactions:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The compound can undergo reduction reactions, particularly at the amine group.

  • Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as halides and aprotic solvents are used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Reduced amines or amides.

  • Substitution: Substituted cyclopentyl derivatives.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[1-(methoxymethyl)cyclopentyl]methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: May act as an inhibitor or activator of specific enzymes.

  • Receptors: Can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 1-(Methoxymethyl)cyclohexylmethanamine: Similar structure but with a cyclohexyl ring instead of cyclopentyl.

  • 1-(Ethoxymethyl)cyclopentylmethanamine: Similar structure but with an ethoxymethyl group instead of methoxymethyl.

This comprehensive overview provides a detailed understanding of 1-[1-(methoxymethyl)cyclopentyl]methanamine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-(methoxymethyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-7-8(6-9)4-2-3-5-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCCWLVYHNDZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650972
Record name 1-[1-(Methoxymethyl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134331-36-4
Record name 1-[1-(Methoxymethyl)cyclopentyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(Methoxymethyl)cyclopentyl]methanamine
Reactant of Route 2
Reactant of Route 2
1-[1-(Methoxymethyl)cyclopentyl]methanamine
Reactant of Route 3
Reactant of Route 3
1-[1-(Methoxymethyl)cyclopentyl]methanamine
Reactant of Route 4
1-[1-(Methoxymethyl)cyclopentyl]methanamine
Reactant of Route 5
1-[1-(Methoxymethyl)cyclopentyl]methanamine
Reactant of Route 6
1-[1-(Methoxymethyl)cyclopentyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.